2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride
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Overview
Description
2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride is a complex organic compound known for its pharmacological properties. It is often studied for its potential effects on the cardiovascular system, particularly its bradycardic (heart rate-reducing) effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride typically involves multiple steps, including the formation of the benzazepine core, the introduction of the piperidine moiety, and the final hydrochloride salt formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups to form hydroxyl groups.
Reduction: The compound can be reduced to alter the benzazepine core or the piperidine moiety.
Substitution: Halogenation or nitration can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential as a bradycardic agent to treat tachycardia and other cardiovascular conditions.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific receptors in the cardiovascular system. It is known to reduce heart rate by modulating the activity of beta-adrenoceptors and other ion channels involved in cardiac rhythm regulation . The exact molecular targets and pathways are still under investigation, but it is believed to influence the sinoatrial node’s electrical activity.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker used to treat high blood pressure and heart conditions.
Ivabradine: Another bradycardic agent that specifically inhibits the If current in the sinoatrial node.
Uniqueness
2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride is unique due to its specific chemical structure, which allows it to selectively reduce heart rate without significantly affecting contractility . This specificity makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
155233-34-4 |
---|---|
Molecular Formula |
C28H39ClN2O5 |
Molecular Weight |
519.1 g/mol |
IUPAC Name |
3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m1./s1 |
InChI Key |
MTAKUIYCCYKGJJ-ZMBIFBSDSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
Synonyms |
1,3,4,5-tetrahydro-7,8-dimethoxy-3-((1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl)methyl)-2H-3-benzazepin-2-one hydrochloride DK-AH 268 DK-AH 269 DK-AH-268 DK-AH-269 |
Origin of Product |
United States |
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